molecular formula C9H10O2 B095317 5,6-Dimethyl-1,3-benzodioxole CAS No. 15675-06-6

5,6-Dimethyl-1,3-benzodioxole

Cat. No. B095317
CAS RN: 15675-06-6
M. Wt: 150.17 g/mol
InChI Key: MGZFIGITZDAXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1,3-benzodioxole, also known as DMBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. The compound is a derivative of dioxole and has a unique chemical structure that makes it a promising candidate for use in scientific studies. In

The synthesis of 5,6-Dimethyl-1,3-benzodioxole involves the reaction of catechol with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 5,6-Dimethyl-1,3-benzodioxole. The purity of the compound can be further improved through recrystallization and chromatography techniques.

Scientific research applications

5,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,6-Dimethyl-1,3-benzodioxole has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In materials science, 5,6-Dimethyl-1,3-benzodioxole has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, 5,6-Dimethyl-1,3-benzodioxole has been used as a versatile reagent for the synthesis of various organic compounds.

Mechanism of action

The mechanism of action of 5,6-Dimethyl-1,3-benzodioxole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 5,6-Dimethyl-1,3-benzodioxole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 5,6-Dimethyl-1,3-benzodioxole may help to reduce inflammation and pain in the body.

Biochemical and physiological effects

5,6-Dimethyl-1,3-benzodioxole has been shown to have a number of biochemical and physiological effects in the body. In particular, the compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. 5,6-Dimethyl-1,3-benzodioxole has also been shown to have a positive effect on the immune system, helping to enhance the body's natural defenses against infection and disease.

Advantages and limitations for lab experiments

5,6-Dimethyl-1,3-benzodioxole has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields of research. However, there are also some limitations to the use of 5,6-Dimethyl-1,3-benzodioxole in lab experiments. For example, the compound is highly reactive and can be difficult to handle, and it may also be toxic in high concentrations.

Future directions

There are many potential future directions for research on 5,6-Dimethyl-1,3-benzodioxole. One area of interest is the development of new synthetic routes for the compound, which could help to improve its purity and yield. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethyl-1,3-benzodioxole and its effects on the body.

properties

CAS RN

15675-06-6

Product Name

5,6-Dimethyl-1,3-benzodioxole

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5,6-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-4H,5H2,1-2H3

InChI Key

MGZFIGITZDAXPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OCO2

Canonical SMILES

CC1=CC2=C(C=C1C)OCO2

synonyms

1,3-Benzodioxole, 5,6-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.